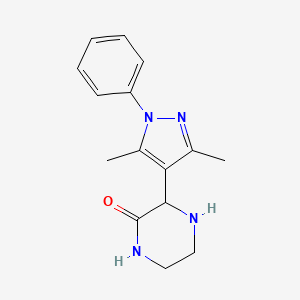![molecular formula C10H12ClNO4S B2583491 [(4-クロロ-2-メチル-フェニル)-メタンスルホニル-アミノ]-酢酸 CAS No. 425625-27-0](/img/structure/B2583491.png)
[(4-クロロ-2-メチル-フェニル)-メタンスルホニル-アミノ]-酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid is an organic compound characterized by the presence of a chloro-substituted aromatic ring, a methanesulfonyl group, and an amino-acetic acid moiety
科学的研究の応用
Chemistry
In chemistry, [(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structure allows it to act as a probe in biochemical assays.
Medicine
Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. The compound’s structural features may contribute to the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, [(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-chloro-2-methyl-aniline, which undergoes sulfonylation to introduce the methanesulfonyl group.
Sulfonylation: The 4-chloro-2-methyl-aniline is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Formation of the Amino-Acetic Acid Moiety: The sulfonylated intermediate is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide. This step introduces the amino-acetic acid group, completing the synthesis of [(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid.
Industrial Production Methods
In an industrial setting, the synthesis of [(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid would involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group on the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
作用機序
The mechanism by which [(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid exerts its effects depends on its interaction with molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The aromatic ring and amino-acetic acid moiety may also contribute to binding affinity and specificity.
類似化合物との比較
Similar Compounds
[(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
[(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-benzoic acid: Contains a benzoic acid group, offering different reactivity and applications.
Uniqueness
[(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry and potential pharmaceutical applications.
特性
IUPAC Name |
2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-7-5-8(11)3-4-9(7)12(6-10(13)14)17(2,15)16/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBUFXGHJNICCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide](/img/structure/B2583413.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide](/img/structure/B2583416.png)
![1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2583419.png)


![2-Amino-2-[3-(2-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2583422.png)
![2-{[2-(4-Methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetamide](/img/structure/B2583424.png)

![5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-furamide](/img/structure/B2583427.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxylate](/img/structure/B2583429.png)
![1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2583430.png)
![N-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide](/img/structure/B2583431.png)
